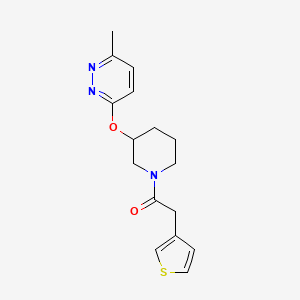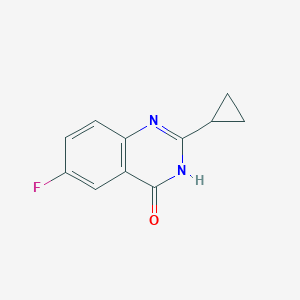
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a synthetic quinazolinone compound that has been studied for its potential applications in medicinal chemistry. It is a cyclopropyl-containing quinazolinone derivative, which has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent, as well as a modulator of protein kinase C. Additionally, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6.
Biochemical and Physiological Effects
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been found to inhibit the release of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one in lab experiments include its availability and low cost, as well as its wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. Additionally, it has been found to possess anti-cancer activities, as well as anti-fungal and anti-bacterial activities. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been found to possess a wide range of properties.
Orientations Futures
The potential future directions for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one include further exploration of its anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial activities, as well as its potential applications in drug discovery. Additionally, further research should be conducted to determine the exact mechanism of action of the compound, as well as its potential applications in other therapeutic areas. Additionally, further research should be conducted to determine the long-term safety and efficacy of the compound.
Méthodes De Synthèse
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be synthesized via a two-step process. The first step involves the conversion of 2-chloro-6-fluoroquinazolin-4(3H)-one to 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one by the reaction of 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with 1-chloro-2-cyclopropyl-6-fluoroquinazolin-4(3H)-one in a base-mediated reaction. The second step involves the reaction of 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one with a suitable base to form the desired product.
Applications De Recherche Scientifique
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of properties, including anti-inflammatory, analgesic, and anti-oxidative activities. In addition, it has been studied for its potential applications in drug discovery, as well as its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-cyclopropyl-6-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDRWKWZOOROLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



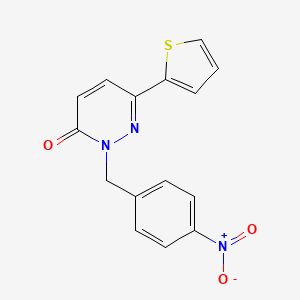
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)
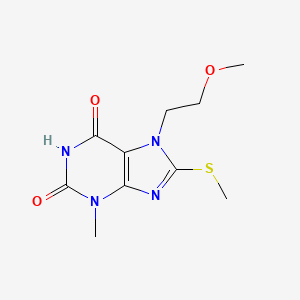
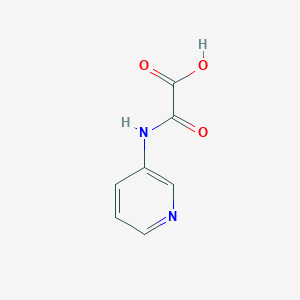
![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

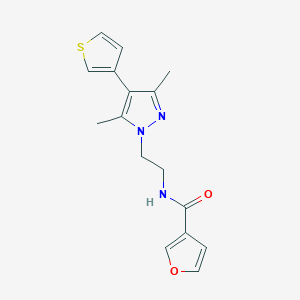
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)
